

Spectroscopic Characterization Guide: 3-Cyclohexyl-1-propanol[1]

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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-ol

CAS No.: 75322-09-7

Cat. No.: B2649692

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Executive Technical Summary

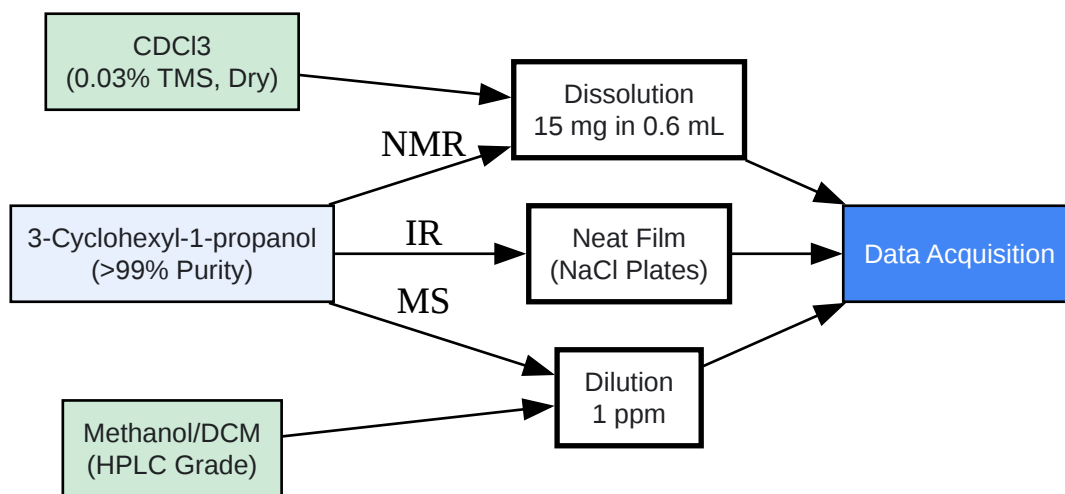
3-Cyclohexyl-1-propanol is a saturated primary alcohol comprising a cyclohexane ring tethered to a propyl chain. It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., esterification for lipophilic drug delivery) and fragrance compounds. Its structural elucidation relies on distinguishing the flexible alkyl chain from the conformationally dynamic cyclohexane ring.

- Formula:
- Molecular Weight: 142.24 g/mol [1][2]
- Key Identification Feature: The distinction between the propyl linker protons and the cyclohexyl ring protons in

NMR, and the characteristic dehydration pattern in Mass Spectrometry.

Experimental Workflow & Sample Preparation

To ensure data integrity, the following sample preparation protocols are recommended. These protocols minimize solvent effects and exchange broadening.



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Figure 1: Standardized sample preparation workflow for multi-modal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers the most definitive structural proof. The challenge lies in resolving the overlapping multiplets of the cyclohexane ring protons.

NMR Data (400 MHz,)

Operational Insight: The hydroxyl proton (

) is concentration-dependent. In dry

, it appears as a broad singlet or triplet (if coupling to

persists). The triplet at

3.59 is the diagnostic handle for the primary alcohol.

Position	(ppm)	Multiplicity	Integral	Coupling ()	Assignment
1	3.59	Triplet (t)	2H	6.6 Hz	
OH	1.8 - 2.5	Broad Singlet	1H	-	(Exchangeable)
2	1.60 - 1.75	Multiplet	2H	-	
Cyclo-eq	1.60 - 1.75	Multiplet	5H	-	Ring Equatorial + H-3
3 / Ring	1.15 - 1.30	Multiplet	4H	-	Ring Axial / Chain H-3
Ring	0.82 - 0.95	Multiplet	2H	-	Ring Axial (C3'/C5')

Interpretation Logic:

- The triplet at 3.59 ppm confirms the primary alcohol functionality ().
- The multiplet cluster at 1.60-1.75 ppm contains the methylene protons to the oxygen, overlapping with the deshielded equatorial protons of the cyclohexane ring.
- The high-field region (0.8-1.3 ppm) is characteristic of the axial protons in the cyclohexane chair conformation.

NMR Data (100 MHz,)

Carbon NMR provides a clear count of the 9 unique carbon environments (assuming magnetic equivalence in the ring due to rapid chair-chair interconversion at RT).

Position	(ppm)	Type	Assignment
C-1	63.1		(Deshielded by Oxygen)
C-1'	37.6		Ring Methine (Attachment Point)
C-3	33.5		Propyl Chain (Middle)
C-2'/6'	33.4		Ring (Alpha to attachment)
C-2	29.6		Propyl Chain (to OH)
C-3'/5'	26.7		Ring (Beta to attachment)
C-4'	26.4		Ring (Gamma to attachment)

Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV). Core Insight: Primary alcohols often show weak or absent molecular ions (

). The spectrum is dominated by dehydration and fragmentation of the cycloalkyl ring.

Fragmentation Pathway Analysis[5][6]

- Molecular Ion:

142 (Trace/Absent).

- Dehydration (

):

124. The alcohol rapidly loses water to form the alkene (3-cyclohexyl-1-propene or isomer).

- Base Peak (

55): The

ion is the base peak. This arises from the complex fragmentation of the cyclohexyl ring (retro-Diels-Alder type cleavage or ring opening followed by allylic cleavage).

- Diagnostic Ions:

- 81 (

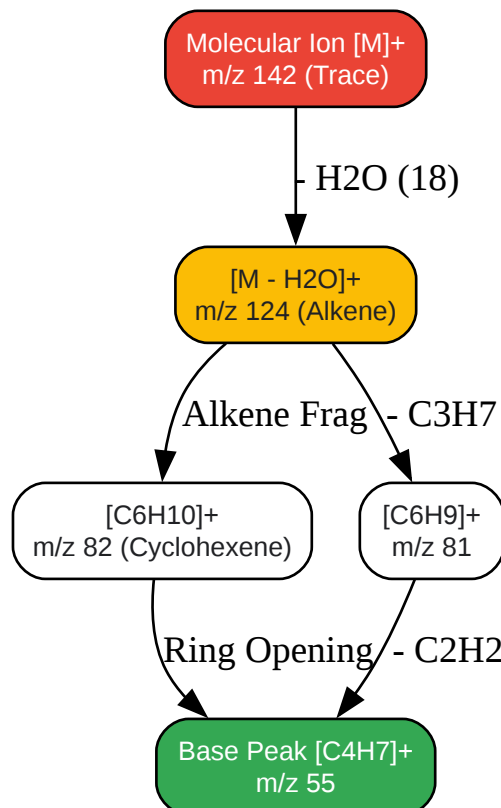
): Cyclohexenyl cation.

- 82 (

): Cyclohexene radical cation (McLafferty-like rearrangement product).

- 67 (

): Ring contraction fragment.



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Figure 2: Proposed fragmentation pathway for 3-Cyclohexyl-1-propanol under Electron Ionization.

Infrared (IR) Spectroscopy

Method: FTIR (Neat Film on NaCl). The IR spectrum serves as a rapid "fingerprint" confirmation of the functional group transformation (e.g., reduction of an acid/ester to this alcohol).

Wavenumber ()	Intensity	Mode	Structural Indication
3300 - 3400	Broad, Strong	O-H Stretch	H-bonded Hydroxyl group.
2920, 2850	Strong, Sharp	C-H Stretch	Asym/Sym stretching of (Cyclic & Acyclic).
1450	Medium	Bend	Scissoring vibration of methylene groups.
1055	Strong	C-O Stretch	Primary Alcohol ().
720	Weak	Rock	Long chain methylene rocking (propyl chain).

References

- National Institute of Standards and Technology (NIST). 3-Cyclohexyl-1-propanol Mass Spectrum. NIST Mass Spectrometry Data Center. [Link](#)
- ChemicalBook. 3-Cyclohexyl-1-propanol NMR Spectrum Data. [Link](#)
- Sigma-Aldrich.[1] Product Specification: 3-Cyclohexyl-1-propanol.[3][1][2] [Link](#)

- SDBS. Spectral Database for Organic Compounds. SDBS No. 18849. (Searchable via CAS 1124-63-6).[3][1][2]

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Sources

- 1. 3-Cyclohexyl-1-propanol 99 1124-63-6 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. [spectrumchemical.com](https://www.spectrumchemical.com) [[spectrumchemical.com](https://www.spectrumchemical.com)]
- 3. 3-CYCLOHEXYL-1-PROPANOL(1124-63-6) 1H NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- To cite this document: BenchChem. [Spectroscopic Characterization Guide: 3-Cyclohexyl-1-propanol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2649692/docs#spectroscopic-characterization-guide-3-cyclohexyl-1-propanol-1>]

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